molecular formula C12H16ClNO3 B7886461 3-(Piperidin-4-yloxy)benzoic acid hydrochloride CAS No. 1332530-90-1

3-(Piperidin-4-yloxy)benzoic acid hydrochloride

Cat. No.: B7886461
CAS No.: 1332530-90-1
M. Wt: 257.71 g/mol
InChI Key: NJHBJSAWYAVPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-piperidin-4-yloxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHBJSAWYAVPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-90-1
Record name Benzoic acid, 3-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Tosylation and Alkylation

  • Tosylation of 3-Hydroxybenzoic Acid :

    • 3-Hydroxybenzoic acid is treated with toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane, forming 3-(tosyloxy)benzoic acid.

    • Conditions : 0–5°C, 2–4 hours, stoichiometric TsCl (1.2–1.5 equivalents).

  • Coupling with Piperidin-4-ol :

    • The tosylate intermediate reacts with piperidin-4-ol in a polar aprotic solvent (e.g., DMF, DMSO) under basic conditions (K₂CO₃, NaH).

    • Conditions : 60–80°C, 12–24 hours, 1.2 equivalents piperidin-4-ol.

  • Hydrochloride Salt Formation :

    • The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt.

    • Yield : 65–75% after recrystallization from ethanol/water.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers stereochemical control for ether synthesis between 3-hydroxybenzoic acid and piperidin-4-ol.

Reaction Protocol

  • Protection of Carboxylic Acid :

    • 3-Hydroxybenzoic acid is esterified to methyl 3-hydroxybenzoate using thionyl chloride (SOCl₂) in methanol.

  • Mitsunobu Coupling :

    • Methyl 3-hydroxybenzoate, piperidin-4-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous THF.

    • Conditions : 0°C to room temperature, 12–18 hours, 1.5 equivalents DEAD.

  • Deprotection and Salt Formation :

    • The methyl ester is hydrolyzed with aqueous NaOH (2.0 M), and the resultant acid is treated with HCl gas in ethanol.

    • Yield : 70–85% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Reductive Amination of Piperidinone Intermediates

This method constructs the piperidine ring in situ and couples it to the benzoic acid moiety.

Synthesis of 4-Piperidinol

  • Reduction of 4-Piperidone :

    • 4-Piperidone is reduced with lithium aluminum hydride (LAH) in THF to yield 4-piperidinol.

    • Conditions : 0°C to reflux, 4–6 hours, 2.0 equivalents LAH.

  • Etherification with 3-Hydroxybenzoic Acid :

    • The 4-piperidinol undergoes Mitsunobu coupling (as in Section 2) or nucleophilic substitution (as in Section 1) with 3-hydroxybenzoic acid derivatives.

  • Purification :

    • The crude product is purified via recrystallization (ethyl acetate/hexane) to achieve >95% purity.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF outperforms DMF in minimizing side reactions (e.g., ester hydrolysis).

  • Nucleophilic Substitution : DMF at 80°C accelerates substitution but may require rigorous drying to prevent hydrolysis.

Catalytic Enhancements

  • Copper(I) Catalysis : CuI (5 mol%) with 1,10-phenanthroline ligand improves Ullmann-type coupling yields (50–60%) but is less efficient than Mitsunobu.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • ¹H NMR (DMSO-d₆): δ 1.60–1.85 (m, 4H, piperidine), 3.20–3.40 (m, 2H, N-CH₂), 4.70–4.90 (m, 1H, O-CH), 7.40–7.60 (m, 3H, aromatic).

  • FT-IR : 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, HCl salt).

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Mitsunobu : Microreactors reduce DEAD decomposition risks and improve heat management.

  • Salt Crystallization : Antisolvent (MTBE) addition enhances hydrochloride crystal uniformity .

Chemical Reactions Analysis

3-(Piperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often yielding the parent acid and piperidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation (TPD)
One of the most promising applications of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents that facilitate the targeted degradation of specific proteins, offering a novel approach to treating diseases such as cancer by eliminating harmful proteins from cells .

Anticancer Activity
Research indicates that compounds similar to 3-(Piperidin-4-yloxy)benzoic acid hydrochloride exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new anticancer drugs .

Synthesis of Pharmaceuticals

3-(Piperidin-4-yloxy)benzoic acid hydrochloride serves as a synthetic intermediate in the production of various pharmaceuticals. Its piperidine moiety is pivotal in synthesizing compounds that target neurological disorders and other conditions .

Pesticide Development

The compound is also utilized in the synthesis of pesticide intermediates, contributing to the agricultural sector by helping develop more effective pest control agents. This application underscores its versatility beyond medicinal uses .

Data Table: Applications Overview

Application AreaDescriptionReference
Targeted Protein DegradationUsed in PROTAC development for targeted degradation of proteins
Anticancer ActivityPotential for developing new anticancer drugs
Pharmaceutical SynthesisActs as an intermediate in synthesizing drugs for neurological disorders
Pesticide DevelopmentUtilized in creating effective pesticide intermediates

Case Study 1: PROTAC Development

In a study published by researchers at a leading pharmaceutical company, 3-(Piperidin-4-yloxy)benzoic acid hydrochloride was incorporated into a PROTAC molecule aimed at degrading a specific oncogenic protein. The results demonstrated significant efficacy in reducing tumor growth in xenograft models, highlighting its potential as a therapeutic agent.

Case Study 2: Anticancer Research

Another research team investigated the compound's ability to inhibit cell proliferation in various cancer cell lines. The study found that modifications to the compound's structure enhanced its potency, suggesting pathways for further drug design.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride involves its role as a linker in PROTACs. By incorporating rigidity into the linker region, it impacts the 3D orientation of the degrader, facilitating the formation of ternary complexes and optimizing drug-like properties . This mechanism is crucial for targeted protein degradation, where the compound helps bring the target protein and the E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural motifs, physicochemical properties, and applications. Key similarities and differences are highlighted.

Positional Isomers and Derivatives

a) 2-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • CAS No.: 1332531-16-4
  • Similarity Score : 0.89 (structural similarity to target compound)
  • Key Difference : Substituent at the ortho position on the benzene ring, which may reduce steric hindrance compared to the meta isomer. This positional change can influence receptor binding in drug candidates.
b) 4-(Piperidin-4-yl)benzoic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • CAS No.: 149353-84-4
  • Similarity Score : 0.90
  • Key Difference: The piperidine oxygen is replaced with a direct carbon linkage.

Ester Derivatives

a) Methyl 3-(Piperidin-4-yloxy)benzoate Hydrochloride
  • Molecular Formula: C₁₃H₁₈ClNO₃
  • Molecular Weight : 271.74 g/mol
  • CAS No.: 936128-98-2
  • Key Difference : Esterification of the carboxylic acid group (-COOH → -COOCH₃) enhances lipophilicity, making it more suitable for crossing biological membranes. Used as a precursor in prodrug synthesis.
b) (S)-Methyl 4-(Piperidin-2-yl)benzoate Hydrochloride
  • CAS No.: 1391547-09-3
  • Similarity Score : 0.85
  • Key Difference : Chirality at the piperidine ring (S-configuration) introduces stereochemical complexity, impacting pharmacological activity.

Heterocyclic Analogues

a) 3-Chloro-6-(Piperidin-4-yloxy)-pyridazine Hydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N₃O
  • Molecular Weight : 250.12 g/mol
  • CAS No.: 1185307-15-6
  • Key Difference : Pyridazine ring replaces benzene, altering electronic properties and hydrogen-bonding capacity. This compound is explored in kinase inhibitor research.
b) 3-Fluoro-N-(Piperidin-4-yl)benzenesulfonamide Hydrochloride
  • Molecular Formula : C₁₁H₁₅ClFN₂O₂S
  • CAS No.: 1233955-09-3

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
3-(Piperidin-4-yloxy)benzoic acid HCl C₁₂H₁₆ClNO₃ 257.72 175–180 -COOH, piperidine-O- Drug intermediates, agrochemicals
2-(Piperidin-4-yloxy)benzoic acid HCl C₁₂H₁₆ClNO₃ 257.72 N/A -COOH, piperidine-O- (ortho) Similar to target compound
Methyl 3-(piperidin-4-yloxy)benzoate HCl C₁₃H₁₈ClNO₃ 271.74 N/A -COOCH₃, piperidine-O- Prodrug synthesis
4-(Piperidin-4-yl)benzoic acid HCl C₁₂H₁₆ClNO₃ 257.72 N/A -COOH, piperidine-C- CNS drug candidates
3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl C₉H₁₃Cl₂N₃O 250.12 N/A Chloropyridazine, piperidine-O- Kinase inhibitors

Research Findings and Trends

Bioactivity: Compounds with meta substitution (e.g., 3-(Piperidin-4-yloxy)benzoic acid HCl) show higher affinity for serotonin receptors compared to ortho isomers, as noted in preliminary docking studies .

Solubility : Ester derivatives (e.g., methyl esters) exhibit improved logP values, enhancing blood-brain barrier penetration .

Safety : Piperidine-containing compounds generally require careful handling due to irritant properties. For example, 3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl mandates strict PPE protocols .

Biological Activity

3-(Piperidin-4-yloxy)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzoic acid moiety, which enhances its solubility and biological activity. The structural formula can be represented as follows:

C12H15ClNO3\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}\text{O}_3

Research indicates that 3-(Piperidin-4-yloxy)benzoic acid hydrochloride exerts its biological effects primarily through the inhibition of specific neurotransmitter transporters. Notably, it has shown potential as an inhibitor of the choline transporter (CHT), which plays a crucial role in acetylcholine signaling in the nervous system.

Inhibition of Choline Transporter

A study highlighted the compound's effectiveness as a noncompetitive inhibitor of CHT, demonstrating significant inhibition at both low (100 nM) and high (10 μM) concentrations of choline. This suggests its potential utility in treating neurological disorders where acetylcholine dysregulation is implicated .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of 3-(Piperidin-4-yloxy)benzoic acid exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain analogs showed inhibition rates exceeding 70% against strains such as Escherichia coli and Pseudomonas aeruginosa at concentrations around 50 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and benzoic acid moiety can significantly influence the compound's biological activity. For example, substituents on the benzene ring were found to enhance potency against bacterial strains, while variations in the piperidine structure impacted the selectivity towards CHT inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeInhibition RateReference
Choline TransporterCHTNoncompetitive
AntibacterialE. coli>70% at 50 µg/mL
AntibacterialP. aeruginosa>70% at 50 µg/mL

Case Study: Neurological Applications

In a recent study, researchers investigated the effects of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride on cognitive functions in animal models. The findings suggested that administration of this compound resulted in improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling .

Case Study: Antimicrobial Efficacy

Another study focused on the antibacterial properties of various derivatives derived from this compound. The results indicated that specific modifications led to improved efficacy against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride critical for experimental handling?

  • Answer : The compound is a white to pale yellow crystalline solid with a melting point of 175–180°C (decomposition observed). It is soluble in water, alcohols, and most organic solvents, facilitating its use in polar reaction systems. Density ranges from 1.3–1.4 g/cm³. Stability under ambient conditions requires protection from moisture and light, as decomposition can occur at elevated temperatures. Characterization via NMR, HPLC, and mass spectrometry is recommended for structural confirmation and purity assessment .

Q. What safety precautions are recommended given limited toxicological data?

  • Answer : Due to insufficient safety data, standard protocols for handling organic compounds apply: use lab coats, gloves, and eye protection; avoid inhalation and skin contact. Work in a fume hood with proper ventilation. In case of exposure, rinse affected areas immediately and seek medical attention. Store in a cool, dry environment away from incompatible reagents .

Q. How is the compound typically synthesized, and what are common challenges?

  • Answer : The synthesis involves reacting 4-piperidinyloxy benzoic acid with hydrochloric acid under controlled conditions. Key challenges include optimizing reaction time and temperature to minimize byproducts like unreacted starting materials or decomposition products. Purification often requires recrystallization or column chromatography, with yields influenced by solvent choice (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Answer : Employing microwave-assisted synthesis or catalytic methods (e.g., acid catalysts) may enhance reaction efficiency. Monitor reaction progress via TLC or in-line FTIR. Post-synthesis, use gradient recrystallization (e.g., from DCM/hexane) or preparative HPLC to isolate high-purity product. Yield optimization requires balancing stoichiometry and reaction kinetics .

Q. What analytical techniques best resolve discrepancies in structural or purity data?

  • Answer : Orthogonal methods are critical:

  • HPLC-DAD : Quantify purity (>98% typical) and detect polar impurities.
  • 1H/13C NMR : Confirm backbone integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm).
  • TGA/DSC : Assess thermal stability and decomposition thresholds.
    Discrepancies in melting points or spectral data may indicate hydrate formation or residual solvents, necessitating Karl Fischer titration or XRD analysis .

Q. How can biological activity data inconsistencies be addressed in drug discovery applications?

  • Answer : Variability in activity (e.g., IC50 values) may arise from impurities or stereochemical heterogeneity. Strategies include:

  • Chiral HPLC : Verify enantiomeric purity if the compound is used in stereospecific targets.
  • Dose-response studies : Use a range of concentrations to identify non-linear effects.
  • Counter-screening : Rule out off-target interactions using structurally related controls (e.g., piperidine derivatives without the benzoic acid moiety) .

Q. What strategies assess compound stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
  • Analytical endpoints : Monitor via HPLC for degradation products (e.g., hydrolysis of the ester linkage).
  • Long-term storage : Store aliquots at –20°C in amber vials with desiccants; reassay every 6 months .

Q. How can toxicity risks be extrapolated from structurally related compounds?

  • Answer : Use read-across approaches with validated analogs (e.g., piperidine-based pharmaceuticals):

  • In silico modeling : Predict toxicity via QSAR tools like Derek Nexus or OECD Toolbox.
  • In vitro assays : Screen for cytotoxicity (MTT assay) and genotoxicity (Ames test) using hepatic cell lines (e.g., HepG2).
  • Metabolic profiling : Identify reactive metabolites using liver microsomes to anticipate idiosyncratic risks .

Methodological Notes

  • Synthesis Optimization : Reaction parameters (pH, solvent polarity) significantly impact product quality. For scale-up, consider flow chemistry to enhance reproducibility .
  • Data Contradictions : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve structural ambiguities .
  • Biological Studies : Use endotoxin-free batches for in vivo studies to avoid confounding immune responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.